molecular formula C16H13N3O2 B2991817 N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034467-14-4

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide

Cat. No.: B2991817
CAS No.: 2034467-14-4
M. Wt: 279.299
InChI Key: CQCBBDLTLOVGJA-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is an organic compound that belongs to the class of aralkylamines. This compound features a furan ring, a pyridine ring, and an isonicotinamide moiety, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . The reaction conditions often require a catalyst-free environment and can be performed in a one-pot synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is unique due to its combination of a furan ring, a pyridine ring, and an isonicotinamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(13-1-4-17-5-2-13)19-9-12-7-15(10-18-8-12)14-3-6-21-11-14/h1-8,10-11H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCBBDLTLOVGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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